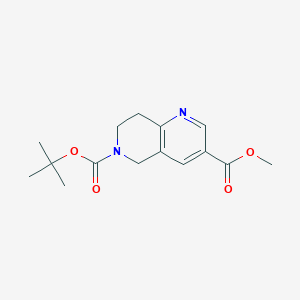![molecular formula C8H8BrNO B13982928 1-[6-(Bromomethyl)pyridin-2-YL]ethanone CAS No. 476454-75-8](/img/structure/B13982928.png)
1-[6-(Bromomethyl)pyridin-2-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(Bromomethyl)pyridin-2-YL]ethanone, also known as 2-acetyl-6-bromomethylpyridine, is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with an ethanone group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[6-(Bromomethyl)pyridin-2-YL]ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 2-acetylpyridine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-[6-(Bromomethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.
Reduction Reactions: Reduction of the ethanone group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethylpyridine derivatives, while oxidation can produce pyridine carboxylic acids .
Aplicaciones Científicas De Investigación
1-[6-(Bromomethyl)pyridin-2-YL]ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[6-(Bromomethyl)pyridin-2-YL]ethanone depends on its specific application and the molecular targets involvedThe pyridine ring can participate in coordination chemistry, forming complexes with metal ions . These interactions can influence the compound’s biological activity and its role in various chemical processes.
Comparación Con Compuestos Similares
1-[6-(Bromomethyl)pyridin-2-YL]ethanone can be compared with other similar compounds, such as:
2-acetyl-6-methylpyridine: Lacks the bromomethyl group, resulting in different reactivity and applications.
2-bromo-6-methylpyridine: Contains a bromine atom directly attached to the pyridine ring, leading to different substitution patterns.
1-(6-hydroxymethylpyridin-2-yl)ethanone:
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
476454-75-8 |
|---|---|
Fórmula molecular |
C8H8BrNO |
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
1-[6-(bromomethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,5H2,1H3 |
Clave InChI |
SDECKBOHRPKYMV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=N1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)





![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)


![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
